molecular formula C15H22O2 B15173874 (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran CAS No. 920975-96-8

(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran

Cat. No.: B15173874
CAS No.: 920975-96-8
M. Wt: 234.33 g/mol
InChI Key: MKMIPNLWBUISSD-GICMACPYSA-N
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Description

(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group at the first position and an ethoxy group at the third position of the dihydrobenzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of 3-ethoxyphenol with butyl bromide in the presence of a base such as potassium carbonate can yield the desired product through an intramolecular cyclization reaction.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

  • (1R)-1-Butyl-3-methoxy-3,4-dihydro-1H-2-benzopyran
  • (1R)-1-Butyl-3-propoxy-3,4-dihydro-1H-2-benzopyran
  • (1R)-1-Butyl-3-isopropoxy-3,4-dihydro-1H-2-benzopyran

Comparison: Compared to its analogs, (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran may exhibit unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.

Properties

CAS No.

920975-96-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R)-1-butyl-3-ethoxy-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C15H22O2/c1-3-5-10-14-13-9-7-6-8-12(13)11-15(17-14)16-4-2/h6-9,14-15H,3-5,10-11H2,1-2H3/t14-,15?/m1/s1

InChI Key

MKMIPNLWBUISSD-GICMACPYSA-N

Isomeric SMILES

CCCC[C@@H]1C2=CC=CC=C2CC(O1)OCC

Canonical SMILES

CCCCC1C2=CC=CC=C2CC(O1)OCC

Origin of Product

United States

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